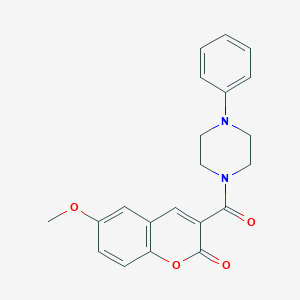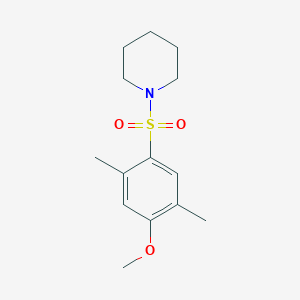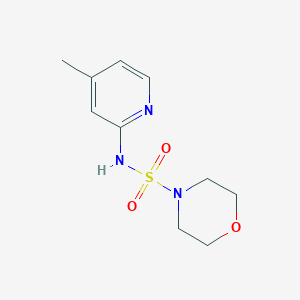![molecular formula C15H19N3O2 B279200 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B279200.png)
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one, also known as PEAQX, is a potent and selective antagonist of the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic neurotransmission in the central nervous system. PEAQX has been extensively studied for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site. This prevents the binding of glutamate and subsequent activation of the receptor, leading to the inhibition of synaptic transmission. 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been shown to have a high affinity for the AMPA receptor, with a Ki value in the nanomolar range.
Biochemical and Physiological Effects:
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been shown to have potent anticonvulsant effects in animal models of epilepsy. This is thought to be due to the inhibition of excessive excitatory synaptic transmission mediated by AMPA receptors. 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has also been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has several advantages as a research tool, including its high potency and selectivity for the AMPA receptor. However, 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These factors can make it challenging to use 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one and its applications in the treatment of neurological disorders. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one. Another area of research is the investigation of the role of AMPA receptors in synaptic plasticity and learning and memory processes. Additionally, there is ongoing research on the use of 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one and other AMPA receptor antagonists as potential treatments for neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Synthesemethoden
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 4-bromo-2H-chromen-2-one with piperazine and subsequent chemical modifications. The synthesis of 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
Wissenschaftliche Forschungsanwendungen
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been widely used as a research tool to investigate the role of AMPA receptors in various neurological processes. Studies have shown that 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one can selectively block AMPA receptor-mediated synaptic transmission without affecting other glutamate receptors. This makes 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one a valuable tool for studying the physiological and pathological functions of AMPA receptors in the brain.
Eigenschaften
Produktname |
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
4-(2-piperazin-1-ylethylamino)chromen-2-one |
InChI |
InChI=1S/C15H19N3O2/c19-15-11-13(12-3-1-2-4-14(12)20-15)17-7-10-18-8-5-16-6-9-18/h1-4,11,16-17H,5-10H2 |
InChI-Schlüssel |
ZXZQGBBLPYVQNI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCNC2=CC(=O)OC3=CC=CC=C32 |
Kanonische SMILES |
C1CN(CCN1)CCNC2=CC(=O)OC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B279167.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)
![N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B279210.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)